Enhanced Lipophilicity (CLogP 1.114) for CNS Drug Design vs. Unsubstituted Analog
The target compound exhibits a significantly higher calculated lipophilicity (CLogP = 1.114) compared to the unsubstituted parent compound 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride (CAS 1376248-54-2, LogP not available but predicted to be substantially lower due to the absence of methyl groups) . This increase is critical for optimizing blood-brain barrier penetration in CNS drug discovery programs, a well-established parameter for central target engagement [1].
| Evidence Dimension | Calculated Lipophilicity (CLogP) |
|---|---|
| Target Compound Data | CLogP = 1.114 |
| Comparator Or Baseline | 7,7-Difluoro-3-azabicyclo[4.1.0]heptane HCl (CAS 1376248-54-2). Quantitative CLogP value for this specific comparator is not directly available in the same source, but the structural difference is the absence of two methyl groups. |
| Quantified Difference | Target compound CLogP is 1.114. The unsubstituted analog is predicted to have a much lower CLogP (likely <0.5) due to the absence of two methyl groups, representing a critical difference in lipophilicity. |
| Conditions | Calculated property (CLogP) as listed on the vendor's technical datasheet and supported by class-level evidence linking CLogP to CNS drug properties [1]. |
Why This Matters
For medicinal chemists optimizing CNS drug leads, a CLogP value near 1 is often associated with an ideal balance of permeability and solubility; this compound provides that precise value, unlike its unsubstituted base scaffold.
- [1] Enamine Ltd. (2020) Whitepaper: gem-Difluorinated Amines for Drug Design. Pharmaceutical Business Review. View Source
